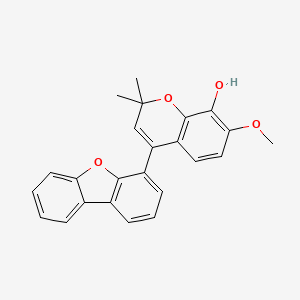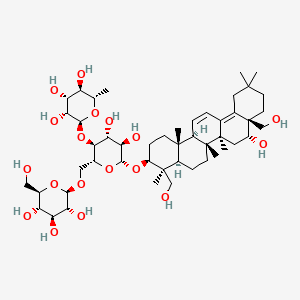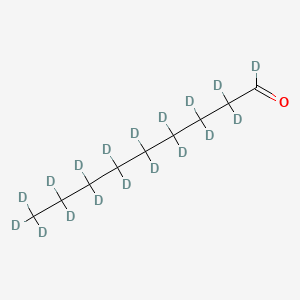
Nonanal-d18
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nonanal-d18 is a deuterium-labeled version of nonanal, a saturated fatty aldehyde. Deuterium is a stable isotope of hydrogen, and its incorporation into nonanal results in this compound. This compound is primarily used in scientific research due to its unique properties, which include its stability and its ability to act as a tracer in various chemical and biological processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Nonanal-d18 is synthesized by replacing the hydrogen atoms in nonanal with deuterium atoms. This process typically involves the use of deuterated reagents and solvents. One common method is the catalytic hydrogenation of nonanal in the presence of deuterium gas. The reaction conditions often include a deuterium atmosphere, a suitable catalyst such as palladium on carbon, and a solvent like deuterated methanol .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors to ensure efficient hydrogenation. The deuterium gas used in the reaction is often recycled to minimize costs. The final product is purified using techniques such as distillation and chromatography to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
Nonanal-d18 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to nonanoic acid-d18 using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to nonanol-d18 using reducing agents like lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Nonanoic acid-d18.
Reduction: Nonanol-d18.
Substitution: Depending on the nucleophile, products can include nonanal derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Nonanal-d18 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a tracer in reaction mechanisms and kinetic studies. Its deuterium labeling allows for precise tracking of molecular transformations.
Biology: this compound is used in metabolic studies to understand the pathways and mechanisms of fatty aldehyde metabolism.
Medicine: It is employed in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Mecanismo De Acción
The mechanism of action of Nonanal-d18 is similar to that of nonanal, with the primary difference being the presence of deuterium atoms. Deuterium substitution can affect the compound’s pharmacokinetic and metabolic profiles. For instance, deuterium-labeled compounds often exhibit slower metabolic rates due to the kinetic isotope effect, which can lead to prolonged activity in biological systems .
Comparación Con Compuestos Similares
Nonanal-d18 can be compared with other deuterium-labeled aldehydes such as:
Nonanal-d4: Another deuterium-labeled version of nonanal with fewer deuterium atoms.
Nonanal-d2: A version with only two deuterium atoms.
Nonanal: The non-deuterated form of the compound.
Uniqueness
This compound is unique due to its complete deuterium labeling, which provides distinct advantages in research applications. The higher number of deuterium atoms enhances its stability and allows for more precise tracking in studies compared to partially deuterated or non-deuterated analogs .
Propiedades
Fórmula molecular |
C9H18O |
|---|---|
Peso molecular |
160.35 g/mol |
Nombre IUPAC |
1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-octadecadeuteriononan-1-one |
InChI |
InChI=1S/C9H18O/c1-2-3-4-5-6-7-8-9-10/h9H,2-8H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D |
Clave InChI |
GYHFUZHODSMOHU-PBYHGZINSA-N |
SMILES isomérico |
[2H]C(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
SMILES canónico |
CCCCCCCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-[[4-(hydroxyamino)-4-oxobutyl]-methylamino]ethyl]naphthalene-1-carboxamide](/img/structure/B15139033.png)
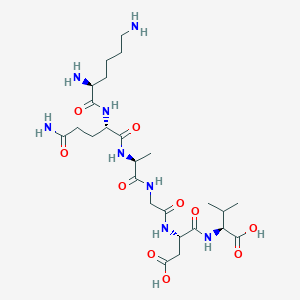
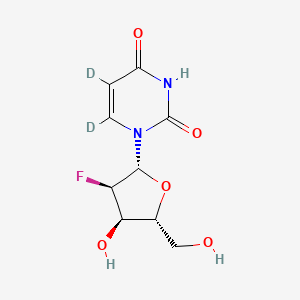
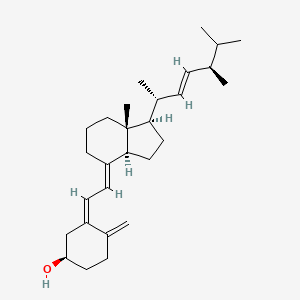
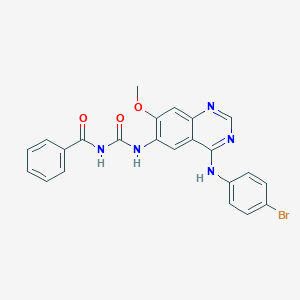
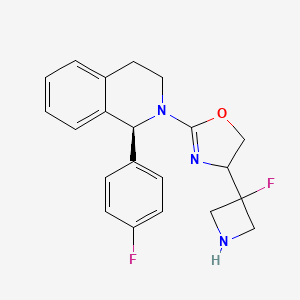

![1-[(2R,4R,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15139077.png)
![(2S)-2-[(2R,3R)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]-5,7-dihydroxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one](/img/structure/B15139084.png)
![(2R)-N-[4-[1-[3-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]propanoyl]piperidin-4-yl]oxyphenyl]-2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide](/img/structure/B15139087.png)
![tert-butyl N-[6-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B15139098.png)

